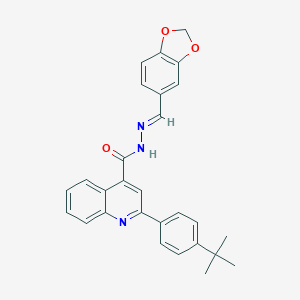![molecular formula C15H15N5O B454254 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B454254.png)
N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1H-indole-3-carbohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted products where the hydrazide group is replaced by other functional groups.
Scientific Research Applications
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity.
Pathways Involved: It can interfere with cellular pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both indole and pyrazole rings. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31g/mol |
IUPAC Name |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-10-11(8-18-20(10)2)7-17-19-15(21)13-9-16-14-6-4-3-5-12(13)14/h3-9,16H,1-2H3,(H,19,21)/b17-7+ |
InChI Key |
IJFFLRFIOGPGDW-REZTVBANSA-N |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454172.png)

![2-Amino-1-(3,4-dichlorophenyl)-4-[3-({2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B454174.png)
![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B454175.png)
![10-acetyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454178.png)
![3-(4-chlorophenyl)-10-hexanoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454181.png)
![3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454182.png)
![10-hexanoyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454183.png)

![6-bromo-2-cyclopropyl-N'-[1-(4-ethylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454187.png)
![2-(2,4-dimethoxyphenyl)-N'-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454188.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454193.png)
